1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,5-dimethylphenyl substituent at the 1-position and a hydrazinyl group at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . The hydrazinyl moiety may contribute to hydrogen bonding and chelation properties, which are critical for enzyme inhibition .
Properties
Molecular Formula |
C13H14N6 |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-8-3-4-9(2)11(5-8)19-13-10(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18) |
InChI Key |
YCCSYVSZRASOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazine derivatives and appropriate diketones or aldehydes, cyclization reactions can be employed to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions:
Industrial Production: Industrial methods often involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazinyl group at position 4 undergoes condensation with aldehydes and ketones to form Schiff bases. For example:
-
Reaction with aromatic aldehydes : Produces hydrazone derivatives.
Conditions : Reflux in ethanol or DMF, catalyzed by acetic acid or piperidine .
Example :Key Data :
Cyclization Reactions
The hydrazinyl group facilitates cyclization to form fused heterocycles:
-
Formation of triazolo-pyrazolopyrimidines :
Conditions : Reflux with triethyl orthoformate or trifluoroacetic acid .
Example :Key Data :
Alkylation and Acylation
The hydrazine moiety reacts with alkyl halides and acylating agents:
Nucleophilic Substitution
The pyrazolopyrimidine core participates in substitution reactions:
Cross-Coupling Reactions
Palladium-catalyzed coupling enhances functionalization:
Scientific Research Applications
Anticancer Properties
Several studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their ability to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives have been documented extensively. For example, compounds synthesized from this scaffold have demonstrated efficacy in reducing edema and inflammation in animal models. The mechanism often involves the inhibition of cyclooxygenase enzymes or the modulation of pro-inflammatory cytokines .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. Studies suggest that these compounds can inhibit bacterial growth and may be effective against certain strains resistant to conventional antibiotics. The structural characteristics of these derivatives contribute to their interaction with microbial targets, enhancing their efficacy as antimicrobial agents .
Synthetic Pathways
The synthesis of 1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors such as hydrazines and pyrimidine derivatives. The use of deep eutectic solvents (DES) has been reported as a green chemistry approach to facilitate these reactions with high yields and minimal environmental impact .
Structural Analysis
Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate the structure of synthesized compounds. The presence of specific functional groups is crucial for determining the biological activity of the resulting pyrazolo[3,4-d]pyrimidine derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Analysis :
- Methyl groups may also introduce steric hindrance, affecting target binding .
- Hydrazinyl Group : Unlike ketone (A4) or unmodified positions, the hydrazinyl group can act as a nucleophile or metal chelator, which is advantageous in kinase inhibition (e.g., GSK3β targeting ).
Biological Activity
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential pharmacological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Molecular Characteristics
- Molecular Formula: C13H14N6
- Molecular Weight: 254.29 g/mol
- IUPAC Name: [1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine
- CAS Number: 1416345-96-4
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class demonstrate significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of this compound
The compound has been shown to induce apoptosis in cancer cells and inhibit cell migration, which are crucial for cancer metastasis.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various pathogens. Notably, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, research has suggested that this compound may exhibit anti-inflammatory effects. The presence of the hydrazinyl group is believed to enhance its reactivity and ability to form hydrogen bonds, which may be critical in modulating inflammatory pathways.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Enzymes: The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: It could modulate receptor activity related to growth factor signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Cytotoxicity Studies: A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on HepG2 and HCT-116 cells with IC50 values ranging from 0.01 to 0.12 µM across different derivatives .
- Antioxidant Activity: The compound has been assessed for its antioxidant potential using DPPH assays, showing significant radical scavenging abilities compared to standard antioxidants like ascorbic acid .
Q & A
Q. Advanced Research Focus
- Docking studies : Predict binding affinity to targets like kinases using crystallographic data from analogs (e.g., PDB ID: A1IZ9) .
- DFT calculations : Analyze electron distribution in the pyrimidine ring to guide substituent selection for redox-active applications .
- QSAR models : Correlate substituent lipophilicity (ClogP) with cellular uptake rates, validated via HPLC logP measurements .
What analytical techniques are most reliable for characterizing pyrazolo[3,4-d]pyrimidine derivatives?
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in dimethylphenyl substituents .
- LC-MS : Detect trace impurities (e.g., dehydrohalogenation byproducts) with ESI+ ionization .
- Elemental analysis : Verify purity (>95%) for publication-ready data, especially for novel hydrazine derivatives .
How do solvent polarity and temperature affect the tautomeric equilibrium of pyrazolo[3,4-d]pyrimidines?
Q. Advanced Research Focus
- Polar solvents (DMSO) : Stabilize the 4-hydrazinyl tautomer via hydrogen bonding, observed in downfield NMR shifts (~δ 10.2 ppm for NH) .
- High temperatures : Shift equilibrium toward the 4-keto form, detectable via IR carbonyl stretches (~1700 cm⁻¹) .
- pH dependence : Under acidic conditions, protonation at N1 stabilizes the pyrimidinone form, critical for crystallization .
What are the challenges in scaling up pyrazolo[3,4-d]pyrimidine synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Exothermic reactions : Use jacketed reactors with controlled cooling during hydrazine addition to prevent runaway reactions .
- Column chromatography limitations : Replace with recrystallization or preparative HPLC for gram-scale purification .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq hydrazine) to minimize unreacted starting material .
How can researchers validate the mechanistic pathway of pyrazolo[3,4-d]pyrimidine cyclization?
Q. Advanced Research Focus
- Isotopic labeling : Introduce ¹⁵N-labeled hydrazine to track incorporation into the pyrimidine ring via MS/MS .
- Kinetic studies : Monitor reaction progress using in-situ Raman spectroscopy to identify rate-determining steps (e.g., ring closure) .
- Trapping intermediates : Use quenching with acetic anhydride to isolate and characterize enamine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
